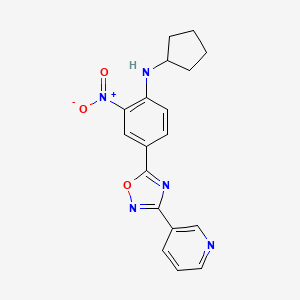
N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as CP-oxadiazole, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. CP-oxadiazole is a member of the oxadiazole family of compounds, which have been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
作用機序
The mechanism of action of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee is not fully understood, but it is believed to involve the inhibition of key cellular pathways involved in cancer cell proliferation, microbial growth, and inflammation. N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to target specific enzymes and receptors involved in these pathways, leading to the inhibition of their activity and subsequent cell death.
Biochemical and Physiological Effects
N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of microbial growth, and the reduction of inflammation. In addition, N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee for lab experiments is its potency and specificity, which allows for the targeted inhibition of specific cellular pathways. In addition, N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to exhibit low toxicity, making it a safer alternative to other compounds with similar activity. However, one limitation of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the development and application of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee. One area of interest is in the development of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee derivatives with improved solubility and bioavailability, which could enhance its efficacy in vivo. In addition, further studies are needed to fully elucidate the mechanism of action of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee and its potential applications in other areas of scientific research, such as neuroprotection and cardiovascular disease. Finally, the development of novel delivery systems for N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee could enhance its targeted delivery to specific tissues and cells, further improving its efficacy and safety.
合成法
N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee can be synthesized using a multistep process that involves the reaction of cyclopentanone, 3-pyridinecarboxylic acid, and nitroaniline. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee.
科学的研究の応用
N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to exhibit promising activity in a range of scientific research applications. One of the most significant areas of interest is in the field of cancer research, where N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to exhibit potent antitumor activity against a range of cancer cell lines. In addition, N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. Other potential applications of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee include anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
N-cyclopentyl-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-10-12(7-8-15(16)20-14-5-1-2-6-14)18-21-17(22-26-18)13-4-3-9-19-11-13/h3-4,7-11,14,20H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIKDZRHQNDHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B7718932.png)
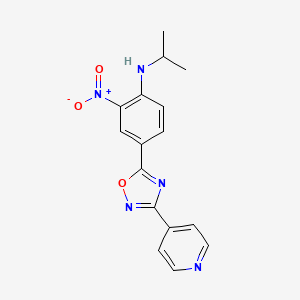
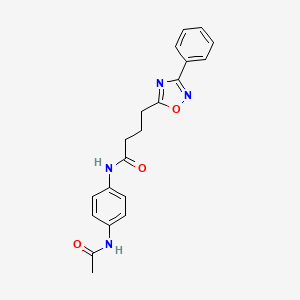
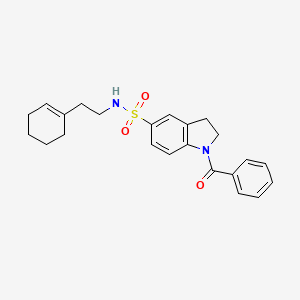

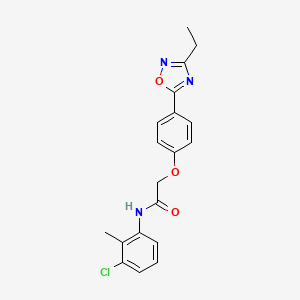

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7718990.png)
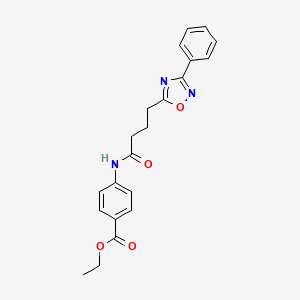

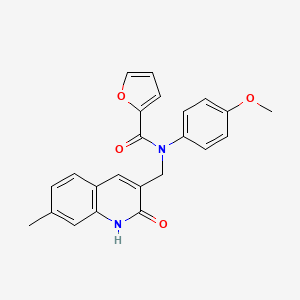
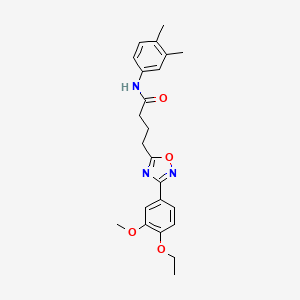

![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)